

2-Chloro-1,1-difluoroethylene stability and reactivity profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-1,1-difluoroethylene

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An In-depth Technical Guide to the Stability and Reactivity of **2-Chloro-1,1-difluoroethylene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1-difluoroethylene, also known as HCFO-1122, is an unsaturated hydrochlorofluorocarbon with the chemical formula $\text{CF}_2=\text{CHCl}$.^[1] It is a planar molecule recognized for its unique reactivity, stemming from the combined electronic effects of the geminal fluorine atoms and the vinyl chlorine atom.^[1] This compound serves as a key intermediate in various chemical syntheses and can also be found as a trace contaminant in certain hydrofluorocarbon (HFC) refrigerants, such as HFC-134a.^[1] Its toxic nature and specific reactivity profile necessitate a thorough understanding of its stability and handling requirements.^[1]

This guide provides a comprehensive overview of the stability and reactivity of **2-Chloro-1,1-difluoroethylene**, presenting quantitative data, outlining its chemical behavior under various conditions, and offering representative experimental protocols for its use in a research setting.

Physicochemical and Structural Data

The fundamental physical and structural properties of **2-Chloro-1,1-difluoroethylene** are crucial for its application and handling in a laboratory setting.

Table 1: Physicochemical Properties of **2-Chloro-1,1-difluoroethylene**

Property	Value
CAS Number	359-10-4[1][2][3]
Molecular Formula	C ₂ HClF ₂ [1]
Molar Mass	98.48 g·mol ⁻¹ [1][4]
Appearance	Colorless, liquefied gas[4]
Boiling Point	-17.7 °C (255.5 K)[1]
Melting Point	-138.5 °C (134.7 K)[1]
Atmospheric Lifetime	10 to 30 days[1]

| Global Warming Potential (100-year) | 1.5 to 4.5[1] |

Table 2: Molecular Geometry of **2-Chloro-1,1-difluoroethylene**

Parameter	Value
Bond Length (C=C)	1.303 Å[1]
Bond Length (C-Cl)	1.731 Å[1]
Bond Length (C-F)	1.320 - 1.321 Å[1]
Bond Length (C-H)	1.083 Å[1]
Bond Angle (∠CCCl)	121.0°[1]
Bond Angle (∠CCF)	123.4° - 126.1°[1]

| Bond Angle (∠CCH) | 128.3°[1] |

Stability and Safe Handling

While stable under standard storage conditions, **2-Chloro-1,1-difluoroethylene** is a flammable, toxic gas that requires careful handling.[1]

3.1 Thermal and Chemical Stability The product is chemically stable under normal ambient conditions.[5] However, it is reactive and may undergo polymerization.[6] It is incompatible with strong oxidizing agents, alkali metals, and finely divided metals such as aluminum, magnesium, or zinc.[6]

3.2 Conditions to Avoid To ensure stability and prevent hazardous reactions, the following conditions must be avoided:

- Heat, sparks, open flames, and other ignition sources.[6][7]
- Sunlight and exposure to temperatures exceeding 50 °C.[6]
- Formation of aerosols.[7]
- Static discharge.[7]

3.3 Hazardous Decomposition In the event of a fire, thermal decomposition can produce poisonous gases, including:

- Carbon oxides (CO, CO₂)
- Hydrogen chloride (HCl)[6]
- Hydrogen fluoride (HF)[6]
- Phosgene
- Carbonyl fluoride

Containers are at risk of exploding when heated.[8]

3.4 Experimental Protocol: Safe Handling and Storage This protocol outlines the essential steps for safely handling and storing **2-Chloro-1,1-difluoroethylene** in a research laboratory.

- 1. Engineering Controls:
 - All handling operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

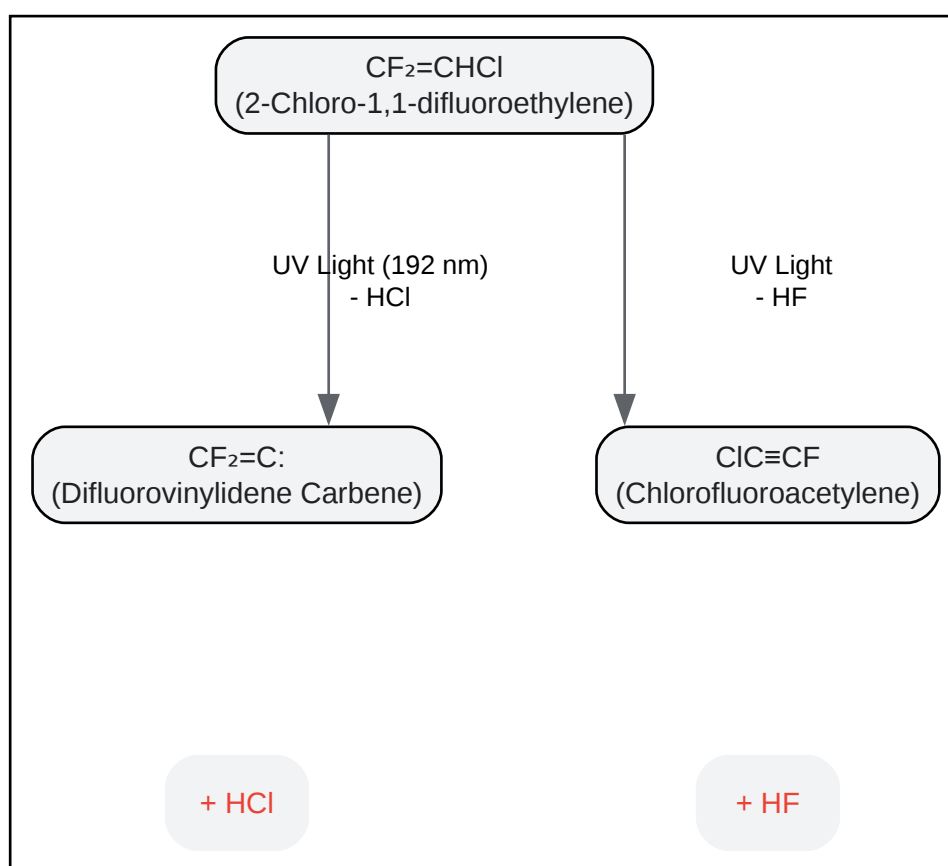
- Systems under pressure should be regularly checked for leaks.[\[6\]](#)
- Ensure emergency eye wash fountains and safety showers are immediately accessible.[\[6\]](#)
- 2. Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., neoprene, nitrile rubber).[\[7\]](#)
 - Use chemical safety goggles and a face shield for eye and face protection.[\[6\]](#)
 - Wear suitable protective clothing, including a lab coat. Safety shoes are recommended.[\[6\]](#)
 - In case of inadequate ventilation, use a NIOSH-approved respirator.[\[6\]](#)
- 3. Handling Procedures:
 - Ground and bond all containers and receiving equipment to prevent static discharge.[\[7\]](#)
 - Use only non-sparking tools.[\[6\]](#)[\[7\]](#)
 - As a liquefied gas, avoid direct contact, which can cause frostbite.[\[6\]](#)
 - Securely chain gas cylinders when in use to protect against physical damage.[\[6\]](#)
- 4. Storage:
 - Store in a dry, cool, and well-ventilated area away from direct sunlight and incompatible materials.[\[6\]](#)[\[7\]](#)
 - Keep containers tightly closed when not in use.[\[7\]](#)
 - Do not expose storage containers to temperatures exceeding 50 °C.[\[6\]](#)
 - Store in a locked-up area.[\[7\]](#)

Reactivity Profile

The reactivity of **2-Chloro-1,1-difluoroethylene** is dictated by its electronic structure. The two strongly electron-withdrawing fluorine atoms make the double bond electron-deficient,

particularly at the difluorinated carbon, rendering it susceptible to nucleophilic attack.[6][9] Conversely, the non-fluorinated carbon is comparatively electron-rich, allowing for reactions with certain electrophiles.[9]

4.1 Photochemical Reactions Upon irradiation with ultraviolet (UV) light at a wavelength of 192 nm, **2-Chloro-1,1-difluoroethylene** undergoes elimination of hydrogen chloride (HCl) to generate the highly reactive difluorovinylidene carbene ($\text{CF}_2=\text{C}:$).[1] This carbene can then react with other molecules.[1] A secondary pathway involves the elimination of hydrogen fluoride (HF) to produce chlorofluoroacetylene.[1]

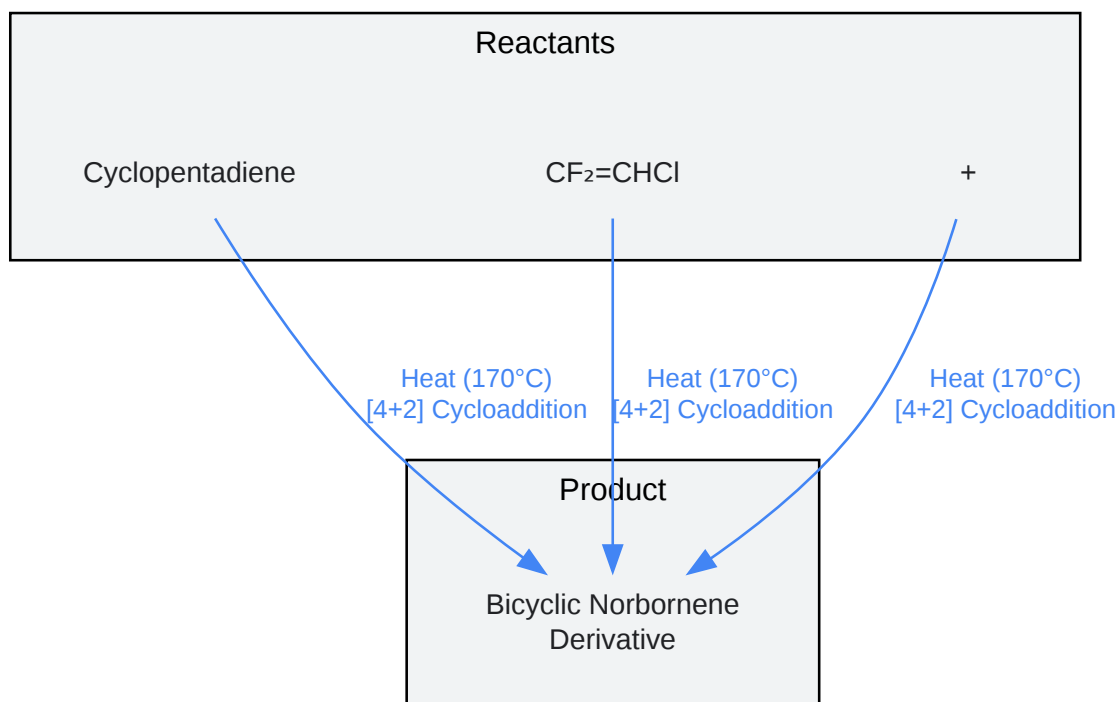


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Caption: Photochemical Decomposition Pathways.

4.2 Cycloaddition Reactions **2-Chloro-1,1-difluoroethylene** acts as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[5][10][11] When heated with cyclopentadiene at 170°C, it forms bicyclic norbornene derivatives.[1] The reaction proceeds

via a concerted mechanism where the diene adds across the electron-deficient double bond of the dienophile.[5]

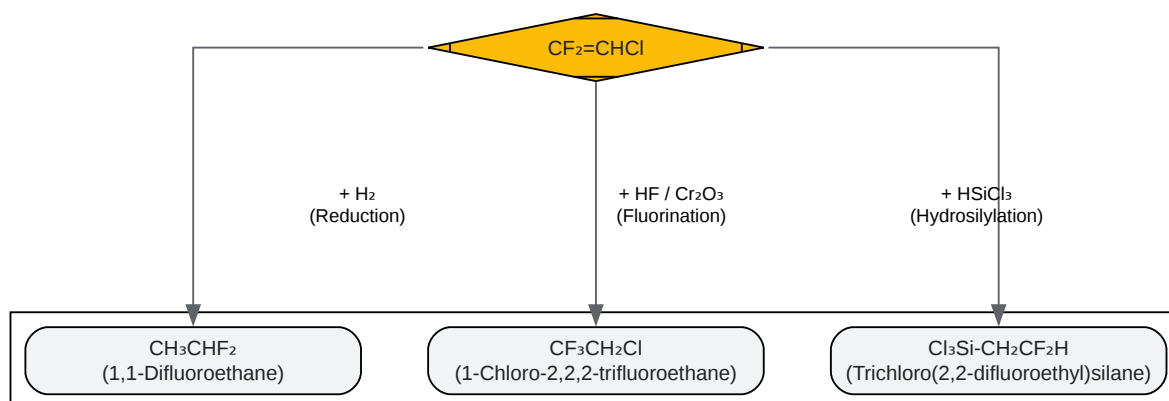


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Caption: Diels-Alder Reaction Schematic.

4.3 Addition Reactions The double bond of **2-Chloro-1,1-difluoroethylene** can undergo various addition reactions.

- Hydrogenation (Reduction): When heated with hydrogen gas, typically in the presence of a catalyst, the molecule is dechlorinated to yield 1,1-difluoroethane (CH_3CHF_2).[1]
- Fluorination: The molecule can be further fluorinated. Reaction with HF over a chromium trioxide catalyst produces 1-chloro-2,2,2-trifluoroethane ($\text{CF}_3\text{CH}_2\text{Cl}$).[1] With elemental fluorine at approximately -60°C , it forms 1-chloro-1,2,2,2-tetrafluoroethane (CF_3CHClF).[1]
- Hydrosilylation: It reacts with trichlorosilane (HSiCl_3) via addition across the double bond. The primary product is trichloro-(2,2-difluoroethyl)silane, indicating the silicon adds to the carbon bearing the hydrogen and chlorine.[1]



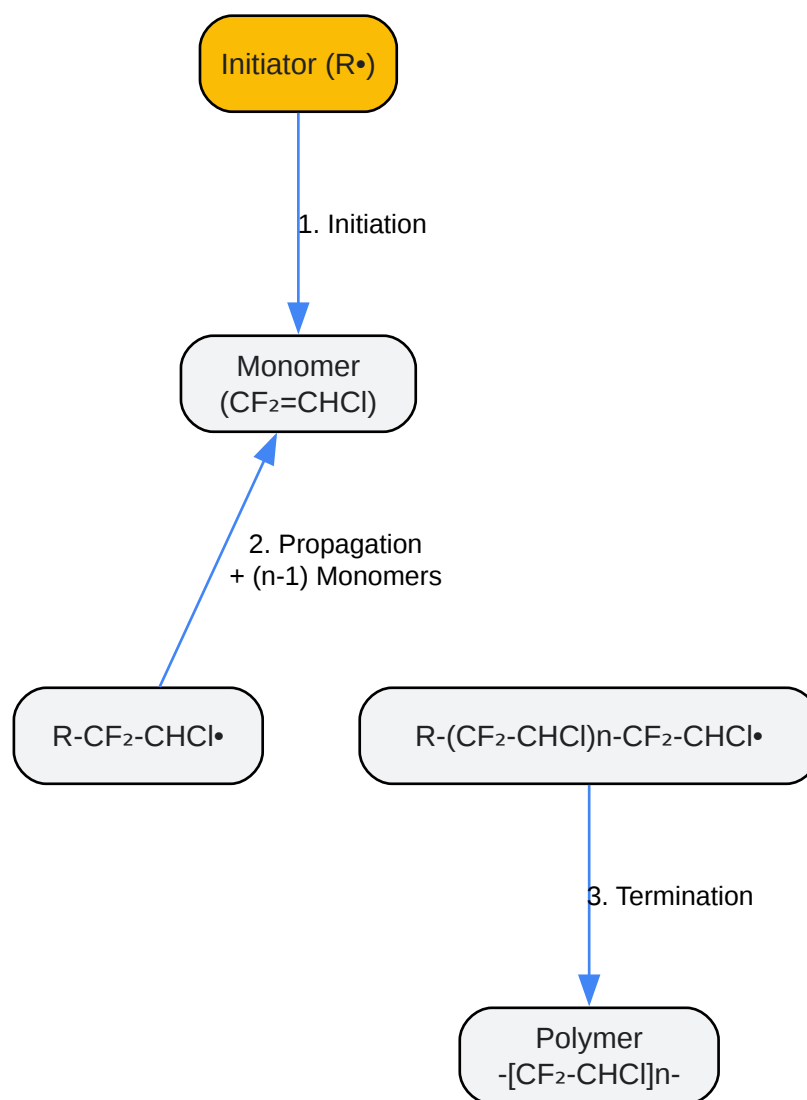
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Caption: Key Addition Reactions.

4.4 Nucleophilic Addition As a gem-difluoroalkene, the difluorinated carbon is intrinsically electrophilic due to the strong inductive effect of the fluorine atoms.^{[6][9]} This makes it a prime target for nucleophilic attack. While many nucleophilic additions to gem-difluoroalkenes result in a subsequent β -fluoride elimination to yield a monofluoroalkene, "fluorine-retentive" strategies can be employed to form stable difluoromethylenated products.^{[6][12]} Carboxylic acids, for example, can add across the double bond of substituted gem-difluoroacrylates under thermal conditions to form esters containing a $-\text{CF}_2-$ unit.^[6]

4.5 Oxidation **2-Chloro-1,1-difluoroethylene** can be chemically degraded through oxidation. This property is utilized to remove it as an impurity from HFC-134a streams using strong oxidizing agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).^[1]

4.6 Polymerization The compound has the potential to polymerize, a characteristic common to many vinyl monomers.^[6] While specific initiators for $\text{CF}_2=\text{CHCl}$ are not detailed in the surveyed literature, the mechanism is expected to proceed via a free-radical pathway, analogous to the polymerization of vinylidene fluoride (1,1-difluoroethylene). This process would involve initiation, propagation, and termination steps to form a poly(chloro-difluoroethylene) polymer.



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Caption: Conceptual Free-Radical Polymerization.

Representative Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on known reactions of **2-Chloro-1,1-difluoroethylene** and related compounds.^{[1][13][14]} They serve as a starting point and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be performed before undertaking any new experimental work.

5.1 Protocol: [4+2] Cycloaddition with Cyclopentadiene

- Objective: To synthesize the bicyclic norbornene derivative from **2-Chloro-1,1-difluoroethylene** and cyclopentadiene.[\[1\]](#)
- Apparatus: A high-pressure stainless-steel autoclave or a sealed heavy-walled glass tube, equipped with a magnetic stir bar and a pressure gauge.
- Reagents:
 - **2-Chloro-1,1-difluoroethylene** (gas)
 - Cyclopentadiene (freshly cracked from dicyclopentadiene)[\[14\]](#)
 - Anhydrous solvent (e.g., toluene or benzene, if required)
 - Inhibitor (e.g., hydroquinone, to prevent diene polymerization)
- Procedure:
 - Add freshly cracked cyclopentadiene and a small amount of inhibitor to the pressure vessel.
 - Seal the vessel and cool it in a dry ice/acetone bath (-78 °C).
 - Evacuate the vessel using a vacuum line to remove air.
 - Introduce a known mass of **2-Chloro-1,1-difluoroethylene** gas into the cooled vessel via condensation.
 - Allow the vessel to warm to room temperature behind a blast shield.
 - Place the vessel in a heating mantle or oil bath and heat to 170 °C.[\[1\]](#)
 - Maintain the temperature with stirring for 12-24 hours, monitoring the pressure.
 - After the reaction period, cool the vessel to room temperature, then to -78 °C before carefully venting any excess pressure.
 - Open the vessel and transfer the crude reaction mixture.

- Remove the solvent and any unreacted starting material under reduced pressure.
- Purify the resulting bicyclic adduct by vacuum distillation or column chromatography.

5.2 Protocol: Catalytic Hydrogenation to 1,1-Difluoroethane

- Objective: To reduce **2-Chloro-1,1-difluoroethylene** to 1,1-difluoroethane.[\[1\]](#)
- Apparatus: A high-pressure hydrogenation reactor (e.g., Parr apparatus), gas inlet lines for hydrogen and the reactant, a pressure gauge, and a thermocouple.
- Reagents:
 - **2-Chloro-1,1-difluoroethylene** (gas)
 - Hydrogen gas (high purity)
 - Catalyst (e.g., 5-10% Palladium on Carbon, Pd/C)
 - Solvent (e.g., ethanol or ethyl acetate)
- Procedure:
 - Carefully add the solvent and the Pd/C catalyst to the reactor vessel under an inert atmosphere (e.g., nitrogen or argon).
 - Seal the reactor and purge the system several times with hydrogen gas to remove all air.
 - Cool the sealed reactor in a dry ice/acetone bath.
 - Introduce a known mass of **2-Chloro-1,1-difluoroethylene** into the cooled vessel.
 - Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-500 psi).
 - Heat the reactor to the target temperature (e.g., 50-100 °C) with vigorous stirring.
 - Monitor the reaction progress by observing the drop in hydrogen pressure. Re-pressurize as needed.

- Once hydrogen uptake ceases, cool the reactor to room temperature.
- Carefully vent the excess hydrogen pressure in a well-ventilated area.
- Purge the reactor with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- The product, 1,1-difluoroethane, is a gas at room temperature and can be collected from the headspace or isolated from the solvent by careful distillation.

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- To cite this document: BenchChem. [2-Chloro-1,1-difluoroethylene stability and reactivity profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204758#2-chloro-1-1-difluoroethylene-stability-and-reactivity-profile]

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